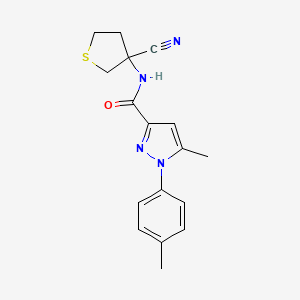
N-(3-cyanothiolan-3-yl)-5-methyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyanothiolan-3-yl)-5-methyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide, also known as CTMP, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. CTMP belongs to the class of pyrazole derivatives and has been found to exhibit a range of biological activities. In
Mechanism of Action
The mechanism of action of N-(3-cyanothiolan-3-yl)-5-methyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide is not fully understood. However, it has been proposed that N-(3-cyanothiolan-3-yl)-5-methyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide exerts its biological effects by inhibiting the activity of protein kinases, particularly cyclin-dependent kinases (CDKs). CDKs play a crucial role in regulating cell cycle progression and are involved in the development of cancer. N-(3-cyanothiolan-3-yl)-5-methyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide has been found to inhibit the activity of CDK4/cyclin D1 and CDK2/cyclin E complexes, which are involved in the G1/S transition of the cell cycle.
Biochemical and Physiological Effects:
N-(3-cyanothiolan-3-yl)-5-methyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide has been found to exhibit various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. Additionally, N-(3-cyanothiolan-3-yl)-5-methyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the development of inflammatory diseases. Furthermore, N-(3-cyanothiolan-3-yl)-5-methyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide has been found to inhibit the replication of hepatitis C virus and human immunodeficiency virus.
Advantages and Limitations for Lab Experiments
N-(3-cyanothiolan-3-yl)-5-methyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. Additionally, it has been found to exhibit a range of biological activities, making it a useful tool for studying various biological processes. However, N-(3-cyanothiolan-3-yl)-5-methyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide also has some limitations. It has been found to exhibit low solubility in water, which can make it difficult to use in some experiments. Additionally, the mechanism of action of N-(3-cyanothiolan-3-yl)-5-methyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide is not fully understood, which can make it challenging to interpret some experimental results.
Future Directions
There are several future directions for the study of N-(3-cyanothiolan-3-yl)-5-methyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide. One potential direction is to investigate the potential therapeutic effects of N-(3-cyanothiolan-3-yl)-5-methyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide in vivo. While N-(3-cyanothiolan-3-yl)-5-methyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide has been found to exhibit promising results in vitro, further studies are needed to determine its efficacy in animal models. Additionally, the mechanism of action of N-(3-cyanothiolan-3-yl)-5-methyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide needs to be further elucidated to better understand its biological effects. Furthermore, the development of more potent and selective CDK inhibitors, including N-(3-cyanothiolan-3-yl)-5-methyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide, is an area of active research.
Synthesis Methods
The synthesis of N-(3-cyanothiolan-3-yl)-5-methyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide involves the reaction of 3-cyanothiolan-2-imine with 4-methylphenylhydrazine and 3-methyl-5-oxo-1-phenyl-1H-pyrazole-4-carboxylic acid chloride under appropriate conditions. The resulting compound is then purified using column chromatography to obtain pure N-(3-cyanothiolan-3-yl)-5-methyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide.
Scientific Research Applications
N-(3-cyanothiolan-3-yl)-5-methyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide has been found to exhibit potential therapeutic effects in various scientific research studies. It has been reported to possess antitumor, anti-inflammatory, and antiviral activities. Additionally, N-(3-cyanothiolan-3-yl)-5-methyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide has been found to inhibit the growth of cancer cells and induce apoptosis in vitro. Furthermore, it has been found to inhibit the replication of hepatitis C virus and human immunodeficiency virus.
properties
IUPAC Name |
N-(3-cyanothiolan-3-yl)-5-methyl-1-(4-methylphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-12-3-5-14(6-4-12)21-13(2)9-15(20-21)16(22)19-17(10-18)7-8-23-11-17/h3-6,9H,7-8,11H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRNDPNNYFUGBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C(=O)NC3(CCSC3)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanothiolan-3-yl)-5-methyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-5-methyl-N-[2-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)propyl]pyridine-3-sulfonamide](/img/structure/B2674302.png)



![4,5-dichloro-2-[2-(4-chlorophenoxy)ethyl]pyridazin-3(2H)-one](/img/structure/B2674307.png)
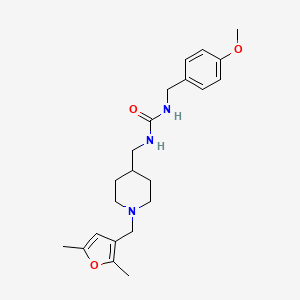
![6-ethyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B2674309.png)
![Ethyl 2-[[5-(2,3-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2674310.png)
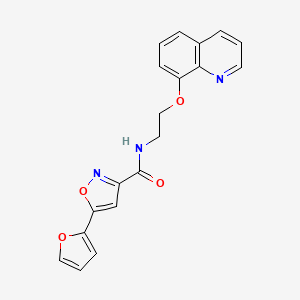
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methyl-1-(oxan-4-yl)pyrazole-4-carboxamide](/img/structure/B2674316.png)
![N-benzyl-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2674317.png)
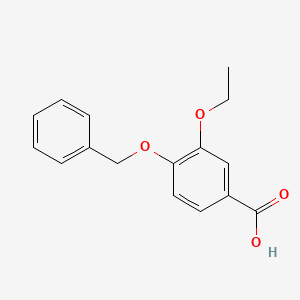
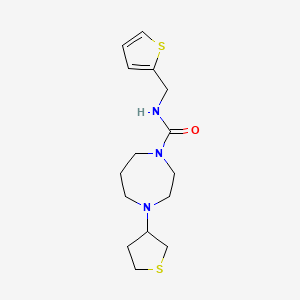
![Tert-butyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate](/img/structure/B2674322.png)